3-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide
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Overview
Description
3-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a piperidinyl group, and a pyrimidinyl group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
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Formation of the Pyrimidinyl Intermediate: : The synthesis begins with the preparation of the pyrimidinyl intermediate. This is achieved by reacting 6-methyl-2-chloropyrimidine with piperidine under reflux conditions in the presence of a base such as potassium carbonate. The reaction yields 6-methyl-2-(piperidin-1-yl)pyrimidine.
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Methoxylation of Benzamide: : In a separate step, 3-methoxybenzoyl chloride is prepared by reacting 3-methoxybenzoic acid with thionyl chloride. The resulting 3-methoxybenzoyl chloride is then reacted with the pyrimidinyl intermediate in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
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Oxidation: : The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-hydroxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide.
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Reduction: : The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine, yielding 3-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzylamine.
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Substitution: : The methoxy group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium iodide (NaI) in acetone.
Major Products
Scientific Research Applications
3-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide has a wide range of scientific research applications:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
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Biology: : In biological research, the compound is studied for its potential interactions with various biomolecules. It can serve as a ligand in binding studies and help elucidate the structure-activity relationships of related compounds.
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Medicine: : The compound’s potential pharmacological properties make it a candidate for drug development. It is investigated for its activity against specific biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.
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Industry: : In industrial applications, the compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-{[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]methyl}benzamide: This compound has a pyridinyl group instead of a piperidinyl group, which may result in different chemical properties and biological activities.
3-methoxy-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide: The presence of a morpholinyl group can influence the compound’s solubility and reactivity.
3-methoxy-N-{[6-methyl-2-(piperazin-1-yl)pyrimidin-4-yl]methyl}benzamide: The piperazinyl group introduces additional nitrogen atoms, potentially affecting the compound’s binding affinity and selectivity.
Uniqueness
The uniqueness of 3-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can serve as a versatile building block and a potential therapeutic agent.
Properties
IUPAC Name |
3-methoxy-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-11-16(22-19(21-14)23-9-4-3-5-10-23)13-20-18(24)15-7-6-8-17(12-15)25-2/h6-8,11-12H,3-5,9-10,13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHGMCXEMBXIRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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